Aldehydo-muramic acid

Description

Contextualization within Bacterial Cell Wall Architecture

The bacterial cell wall is a complex and essential structure that provides shape and protection to the bacterial cell. A key component of this wall is peptidoglycan, a polymer that forms a mesh-like layer. slideshare.net The rigidity and strength of the cell wall are largely due to this peptidoglycan layer. sigmaaldrich.comontosight.ai In both Gram-positive and Gram-negative bacteria, peptidoglycan is a major constituent, although its abundance varies. Gram-positive bacteria have a much thicker peptidoglycan layer, which can comprise up to 90% of the cell wall's dry weight, whereas in Gram-negative bacteria, it constitutes a smaller portion, around 10%. sigmaaldrich.comuliege.be

The fundamental structure of peptidoglycan consists of linear glycan chains, which are polymers of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues linked by β-1,4-glycosidic bonds. chemsynlab.comsigmaaldrich.comuliege.be It is this repeating disaccharide unit that forms the backbone of the peptidoglycan. The carboxyl group of the lactyl moiety on N-acetylmuramic acid serves as the attachment point for short peptide chains. uliege.be These peptide chains can then be cross-linked to peptides on adjacent glycan strands, creating a three-dimensional, rigid structure. slideshare.net Aldehydo-N-acetylmuramic acid is a form of N-acetylmuramic acid and is functionally related to aldehydo-muramic acid. ebi.ac.uknih.gov

Role in Peptidoglycan Structure and Integrity

The integrity of the bacterial cell wall is critically dependent on the proper synthesis and structure of peptidoglycan. sigmaaldrich.com The biosynthesis of peptidoglycan is a complex process involving approximately 20 reactions that occur in the cytoplasm and at the cell membrane. oup.com The process begins in the cytoplasm with the synthesis of nucleotide precursors, including UDP-N-acetylmuramic acid. This precursor is then linked to a peptide stem. sigmaaldrich.comoup.com

This muramyl pentapeptide precursor is then transferred to a lipid carrier in the cell membrane, and after further modification, it is transported across the membrane to the exterior surface. sigmaaldrich.com There, transglycosylases and transpeptidases incorporate the new peptidoglycan unit into the existing cell wall matrix. sigmaaldrich.com The presence of muramic acid and its derivatives is essential for the formation of the glycan strands and for the attachment of the peptide side chains that are crucial for the cross-linking that confers rigidity to the cell wall. ontosight.aiuliege.be The unique structure of peptidoglycan, with its alternating sugar units and peptide cross-links, is vital for bacterial survival, allowing the cell to withstand internal osmotic pressure and maintain its shape. ontosight.ai

Table 1: Key Components of Peptidoglycan

| Component | Description | Function |

|---|---|---|

| N-acetylglucosamine (GlcNAc) | An amide derivative of the monosaccharide glucose. | Forms the glycan backbone of peptidoglycan along with N-acetylmuramic acid. sigmaaldrich.com |

| N-acetylmuramic acid (MurNAc) | The ether of lactic acid and N-acetylglucosamine. | A key component of the peptidoglycan backbone that provides the attachment point for peptide side chains. sigmaaldrich.comuliege.be |

| Peptide side chains | Short chains of amino acids. | Attached to N-acetylmuramic acid and cross-linked to form a rigid, mesh-like structure. slideshare.netuliege.be |

Historical Perspectives on Muramic Acid Discovery and Significance

The discovery of muramic acid was a landmark in microbiology, highlighting a fundamental difference between bacterial and eukaryotic cells. In 1952, J. T. Park identified this amino sugar, found as its N-acetyl derivative, as a key component of the bacterial cell wall's main skeletal structure. chemsynlab.comdrugfuture.com Subsequent research by R. E. Strange and F. A. Dark in 1956 led to its isolation from the spores of Bacillus megatherium. chemsynlab.comdrugfuture.com The identification and synthesis of muramic acid were further elaborated by Strange and Kent in 1959. chemsynlab.comdrugfuture.com

The consistent presence of muramic acid, along with specific amino acids like D-alanine, D-glutamic acid, and meso-diaminopimelic acid, which are not typically found in other organisms, underscored the unique nature of the bacterial cell wall. uliege.be This uniqueness made the peptidoglycan biosynthetic pathway an attractive target for antimicrobial therapies. ontosight.ai The stereospecific synthesis of muramic acid was achieved by Y. Matsushima and J. T. Park in 1962. chemsynlab.comdrugfuture.com The term "muriatic acid," from which "muramic acid" is derived, has a much older history, referring to hydrochloric acid, and means "pertaining to salt or brine." worldatlas.comatlas-scientific.com However, the discovery of muramic acid as a distinct biological molecule was a 20th-century achievement that significantly advanced our understanding of bacterial physiology.

Table 2: Timeline of Muramic Acid Discovery and Research

| Year | Researcher(s) | Key Finding | Citation |

|---|---|---|---|

| 1952 | J. T. Park | Discovery of muramic acid (as its N-acetyl derivative) in peptidoglycan. | chemsynlab.comdrugfuture.com |

| 1956 | R. E. Strange & F. A. Dark | Isolation of muramic acid from spores of Bacillus megatherium. | chemsynlab.comdrugfuture.com |

| 1959 | R. E. Strange & L. H. Kent | Identification and synthesis of muramic acid. | chemsynlab.comdrugfuture.com |

| 1962 | Y. Matsushima & J. T. Park | Stereospecific synthesis of muramic acid. | chemsynlab.comdrugfuture.com |

Structure

2D Structure

3D Structure

Properties

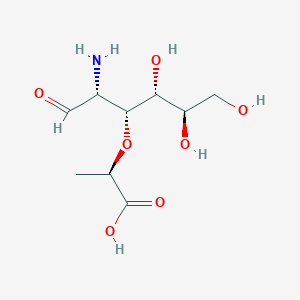

IUPAC Name |

(2R)-2-[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO7/c1-4(9(15)16)17-8(5(10)2-11)7(14)6(13)3-12/h2,4-8,12-14H,3,10H2,1H3,(H,15,16)/t4-,5+,6-,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHZYDXMAKUKNS-OZRXBMAMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC(C(C=O)N)C(C(CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)O[C@H]([C@H](C=O)N)[C@@H]([C@@H](CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114-41-6 | |

| Record name | Muramic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muramic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MURAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42T32747Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Biochemistry of Aldehydo Muramic Acid

O-acetylation and Deacetylation of Muramic Acid Residues

A common modification of peptidoglycan that plays a crucial role in bacterial pathogenesis and survival is the O-acetylation of MurNAc residues at the C-6 hydroxyl group. This modification provides resistance to the host's lysozyme (B549824). The reverse reaction, deacetylation, is catalyzed by O-acetylpeptidoglycan esterases (Apes), which are essential for peptidoglycan remodeling and turnover.

O-acetylpeptidoglycan esterase (Ape) is a serine esterase that hydrolyzes the acetyl group from the C-6 hydroxyl of MurNAc residues. nih.gov This enzymatic activity is critical for bacteria, as it allows for the controlled degradation and recycling of peptidoglycan by lytic transglycosylases, which require a free C-6 hydroxyl group for their activity. nih.gov Ape utilizes a catalytic triad, typically composed of serine, histidine, and aspartate residues, to perform its hydrolytic function. The reaction proceeds through a covalent acyl-enzyme intermediate, where the acetyl group from the substrate is transiently attached to the active site serine.

The active site of Ape forms a cleft that accommodates the O-acetylated muramic acid substrate. In some bacteria, such as Campylobacter jejuni, the Ape enzyme is a multi-domain protein. For instance, C. jejuni Ape1 possesses an SGNH hydrolase domain, which contains the catalytic triad, and a carbohydrate-binding module (CBM35) domain. The CBM35 domain is thought to assist in substrate recognition and binding, thereby influencing the catalytic efficiency of the enzyme. While direct evidence for allosteric regulation of Ape by small molecules is not well-established, the modular nature of some Ape enzymes suggests that protein-protein interactions or the binding of ligands to domains outside the active site could potentially modulate its activity. The dynamics of the active site are crucial for catalysis, involving conformational changes to bind the substrate, stabilize the tetrahedral transition state, and release the products.

The essential role of Ape in bacterial physiology makes it an attractive target for the development of novel antibacterial agents. Rationally designed aldehyde-based inhibitors of Ape have been developed and studied. nih.gov These inhibitors are thought to act as transition-state analogs, mimicking the tetrahedral intermediate formed during the deacetylation reaction.

The proposed mechanism of inhibition involves the nucleophilic attack of the active site serine on the carbonyl carbon of the aldehyde inhibitor. nih.gov This results in the formation of a stable, covalent hemiacetal adduct between the enzyme and the inhibitor. nih.gov This adduct effectively blocks the active site, preventing the binding and hydrolysis of the natural substrate, O-acetylated peptidoglycan. The potency of these aldehyde-based inhibitors is significantly higher than their corresponding alcohol analogs, which supports the hypothesis that the aldehyde functionality is crucial for the inhibitory activity through the formation of the covalent adduct. nih.gov

Inhibitory Activity of Aldehyde-Based Compounds against C. jejuni Ape

| Compound | Type | Ki (μM) |

| Aldehyde Inhibitor 1 | Competitive | 13 |

| Alcohol Analogue 1 | - | No significant inhibition |

Muramic Acid in Glycosidic Bond Cleavage Mechanisms

The cleavage of the glycosidic bonds within the peptidoglycan backbone is a critical process in the antibacterial action of enzymes like lysozyme. This hydrolytic activity compromises the structural integrity of the bacterial cell wall, leading to cell lysis. nih.govnih.gov The central player in this process from the muramic acid family is N-acetylmuramic acid.

Lysozyme-mediated Hydrolysis of β-1,4-Glycosidic Bonds between N-acetylglucosamine and N-acetylmuramic Acid

Lysozyme, also known as muramidase, is a glycoside hydrolase that specifically targets the β-1,4-glycosidic linkage between the C1 of N-acetylmuramic acid (NAM) and the C4 of N-acetylglucosamine (NAG). nih.govpatsnap.com The catalytic mechanism of hen egg-white lysozyme, a widely studied model, involves two key acidic residues within the enzyme's active site: Glutamic acid 35 (Glu35) and Aspartic acid 52 (Asp52). nih.govscielo.org.mx

The proposed mechanism, often referred to as the Phillips mechanism, involves the following key steps:

Substrate Binding: The peptidoglycan chain binds to a deep cleft in the lysozyme molecule, which can accommodate a hexasaccharide unit. patsnap.comwikipedia.org

Distortion of the Substrate: Upon binding, the fourth sugar residue (in the D-site), which is a NAM residue, is distorted into a strained half-chair conformation. This steric strain makes the adjacent glycosidic bond more susceptible to cleavage. patsnap.comwikipedia.org

General Acid Catalysis: The carboxylic acid side chain of Glu35, located in a non-polar environment and thus protonated, acts as a general acid catalyst. It donates a proton to the glycosidic oxygen atom, facilitating the cleavage of the C-O bond. wikipedia.orgyoutube.com

Formation of a Covalent Intermediate: The negatively charged Asp52 acts as a nucleophile, attacking the anomeric carbon (C1) of the NAM residue. This results in the formation of a covalent glycosyl-enzyme intermediate. wikipedia.orgebi.ac.uk

Hydrolysis: A water molecule then enters the active site. The now deprotonated Glu35 acts as a general base, activating the water molecule to attack the covalent intermediate. This hydrolyzes the intermediate, releasing the cleaved peptidoglycan and regenerating the enzyme's active site. wikipedia.orgyoutube.com

Recent studies have provided further insights and some debate continues regarding the precise nature of the intermediate, with evidence suggesting a covalent intermediate is more likely than the originally proposed oxo-carbenium ion intermediate. wikipedia.orgkyoto-u.ac.jp

Structural Requirements for Lysozyme-Muramic Acid Interactions

The specific and efficient catalysis by lysozyme is highly dependent on the precise structural interactions between the enzyme's active site and the N-acetylmuramic acid residue of the peptidoglycan substrate.

The active site of lysozyme is a prominent cleft that can be divided into six subsites (A-F), each accommodating a sugar residue of the substrate. nih.gov The key interactions involving the muramic acid moiety occur primarily in the D and E subsites.

Key Structural Features and Interactions:

Active Site Cleft: The deep groove on the surface of the lysozyme molecule is essential for accommodating the long polysaccharide chain of peptidoglycan. nih.gov

Hydrogen Bonding and Hydrophobic Interactions: The binding of the substrate in the active site is stabilized by a network of hydrogen bonds and hydrophobic interactions between the amino acid residues of lysozyme and the sugar units. mdpi.com

Catalytic Residues: The precise positioning of the catalytic residues, Glu35 and Asp52, is critical. Glu35 is situated in a hydrophobic pocket, which keeps it protonated at physiological pH, enabling it to act as a proton donor. Asp52 is in a more polar environment, allowing it to be deprotonated and function as a nucleophile. nih.govpsb-grenoble.eu

Distortion at Subsite D: The binding of the NAM residue at subsite D forces the sugar ring into a strained conformation, which is crucial for lowering the activation energy of the hydrolysis reaction. patsnap.comwikipedia.org Modifications to the NAM residue, such as O-acetylation, can hinder this binding and confer resistance to lysozyme. nih.gov

The interaction between lysozyme and muramic acid is a highly specific process governed by the complementary shapes and chemical properties of the enzyme's active site and its substrate.

Peptidoglycan Recycling Pathways Involving Aldehydo Muramic Acid Derivatives

N-acetylmuramic Acid 6-phosphate Hydrolase (MurQ) Activity

The enzyme N-acetylmuramic acid 6-phosphate hydrolase, commonly known as MurQ, is a key player in the cytoplasmic recycling pathway of peptidoglycan in several bacterial species, including Escherichia coli. nih.govuni-konstanz.denih.gov MurQ functions as an etherase, catalyzing the cleavage of the D-lactyl ether bond in N-acetylmuramic acid 6-phosphate (MurNAc 6-phosphate). nih.govuni-konstanz.denih.govacs.org This reaction is a critical step that breaks down a component of the bacterial cell wall into metabolites that can be re-assimilated into the cell's metabolic pathways, such as glycolysis. nih.govacs.org

The primary catalytic function of MurQ is the hydrolysis of the relatively stable D-lactyl ether side chain from the C3 position of MurNAc 6-phosphate. nih.govnih.govacs.org The process begins with a probable enzyme-catalyzed ring-opening of the cyclic MurNAc 6-phosphate to generate its open-chain aldehyde form. nih.govacs.org This initial step is significant as it increases the acidity of the proton at the C2 position, facilitating its removal by a basic residue in the enzyme's active site. nih.govacs.org The cleavage of the ether bond, a typically non-labile linkage, distinguishes MurQ as a mechanistically interesting enzyme. nih.gov

The cleavage of the D-lactyl ether moiety from MurNAc 6-phosphate results in the formation of two products: D-lactate and N-acetylglucosamine 6-phosphate (GlcNAc 6-phosphate). nih.govuni-konstanz.denih.govacs.org GlcNAc 6-phosphate is a common metabolic intermediate that can be readily channeled into other central metabolic pathways, demonstrating the efficiency of the peptidoglycan recycling system. acs.org

Mechanistic studies suggest that the MurQ-catalyzed reaction does not proceed through a simple hydrolysis. Instead, a more complex elimination-addition mechanism is proposed. nih.govuni-konstanz.deacs.org This mechanism involves the initial abstraction of a proton from C2 and the subsequent elimination of the lactyl group, followed by the addition of water. nih.govacs.org Mutagenesis studies have identified specific acidic residues, such as Glu83 and Glu114 in E. coli MurQ, as being crucial for catalysis. nih.govuni-konstanz.de For instance, the Glu83Ala mutant, while inactive as an etherase, can still exchange the C2 proton of the substrate, suggesting its role as the acidic residue that protonates the departing lactate (B86563) group. nih.govuni-konstanz.deacs.org

A key feature of the proposed elimination-addition mechanism is the formation of a transient α,β-unsaturated aldehydic intermediate. nih.govuni-konstanz.deacs.org This intermediate is generated following the elimination of lactate from the MurNAc 6-phosphate substrate. acs.org The reaction is thought to proceed via an enolate intermediate, which is consistent with MurQ's classification as a member of the sugar phosphate (B84403) isomerase/sugar phosphate binding protein (SIS) family. acs.org Under certain conditions, such as extended incubations of MurQ with GlcNAc 6-phosphate, this aldehydic intermediate can accumulate. nih.govuni-konstanz.de

Research indicates that the elimination of lactate occurs in a syn fashion to produce an α,β-unsaturated aldehyde with a specific (E)-stereochemistry. nih.govuni-konstanz.deacs.orgacs.org Following its formation, the subsequent syn addition of a water molecule to this (E)-alkene intermediate yields the final product, GlcNAc 6-phosphate. nih.govuni-konstanz.deacs.org ¹H NMR analysis has shown that when the intermediate accumulates, it exists in a ring-closed form of the (E)-alkene. nih.govuni-konstanz.deacs.org

To further elucidate the reaction mechanism, kinetic isotope effect (KIE) studies have been performed. nih.govuni-konstanz.de A kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is substituted with one of its heavier isotopes. wikipedia.org In the study of the MurQ reaction, [2-²H]MurNAc 6-phosphate was used as a substrate. The observation of a kinetic isotope effect, which slowed the reaction, indicates that the cleavage of the C2-H bond is a significant step in the catalytic process. nih.govuni-konstanz.deacs.org This finding, coupled with the fact that solvent-derived deuterium (B1214612) is incorporated into the C2 position of the product, strongly supports the proposed mechanism where the C2-H bond is broken during catalysis. nih.govuni-konstanz.deacs.org

Furthermore, experiments using a solvent enriched with the ¹⁸O isotope showed that the isotope was incorporated at the C3 position of the product, but not at the C1 position. nih.govuni-konstanz.de This provides direct evidence for the cleavage of the C3-O ether bond and argues against alternative mechanisms involving imine formation. nih.govuni-konstanz.deacs.org

| Parameter | Observation | Mechanistic Implication |

| Substrate | [2-²H]MurNAc 6-phosphate | Reaction rate is slowed. |

| Solvent | Deuterium-enriched | Deuterium is incorporated at the C2 position of the product. |

| Solvent | ¹⁸O-enriched water | ¹⁸O is incorporated at the C3 position of the product. |

Mutagenesis Analysis of MurQ Active Site Residues (e.g., Glu83, Glu114)

While specific site-directed mutagenesis studies on the active site residues Glu83 and Glu114 of the MurQ enzyme are not extensively detailed in currently available research, the general importance of glutamate (B1630785) residues in the catalytic sites of enzymes is well-established. Glutamate residues, with their carboxylate side chains, are often crucial for catalysis, acting as general acids or bases to facilitate proton transfer during enzymatic reactions. In many hydrolases and isomerases, these residues are key to substrate binding and the stabilization of transition states. For instance, in other enzymes, the mutation of active site glutamate residues often leads to a significant reduction or complete loss of catalytic activity, highlighting their critical role. This suggests that Glu83 and Glu114 in MurQ could be similarly vital for its function in peptidoglycan recycling.

The MurQ enzyme, a MurNAc-6-phosphate etherase, is a key component in the recycling pathway of N-acetylmuramic acid (MurNAc) in many bacteria, including Escherichia coli. asm.orgnih.gov It catalyzes the conversion of MurNAc-6-phosphate to N-acetylglucosamine-6-phosphate (GlcNAc-6-P) and D-lactate. nih.gov This function is essential for both the catabolism of MurNAc and the recycling of the peptidoglycan component anhydro-N-acetylmuramic acid (anhMurNAc). nih.gov Given the chemical nature of the reaction catalyzed by MurQ, which involves the cleavage of an ether bond, it is plausible that glutamate residues within the active site act as proton donors or acceptors to facilitate this cleavage. Further targeted mutagenesis and structural biology studies would be necessary to elucidate the precise roles of Glu83 and Glu114 in the catalytic mechanism of MurQ.

Role of 1,6-Anhydro-N-acetylmuramic Acid in Recycling

1,6-Anhydro-N-acetylmuramic acid (anhMurNAc) is a unique, non-reducing sugar derivative of MurNAc that plays a central role in the recycling of peptidoglycan in Gram-negative bacteria. nih.gov It is a hallmark product of peptidoglycan degradation by lytic transglycosylases. oup.comfrontiersin.org These enzymes cleave the β-1,4-glycosidic bond between MurNAc and N-acetylglucosamine (GlcNAc) with a concurrent intramolecular transglycosylation, forming the 1,6-anhydro ring at the MurNAc residue. oup.comfrontiersin.org

During bacterial growth and division, the cell wall undergoes constant remodeling, a process that involves both synthesis and degradation of peptidoglycan. asm.org It is estimated that bacteria like Escherichia coli break down and reuse as much as 40-60% of their cell wall peptidoglycan each generation. nih.govasm.orgresearchgate.net The degradation products, primarily in the form of anhydro-muropeptides (containing anhMurNAc), are transported from the periplasm back into the cytoplasm for recycling. nih.gov This efficient recycling strategy allows the bacterium to conserve energy and resources by salvaging the building blocks of the cell wall. The process is also linked to other cellular functions, including the induction of β-lactamase expression, which contributes to antibiotic resistance.

Once inside the cytoplasm, anhMurNAc is processed to re-enter the mainstream amino-sugar metabolic pathways. The first dedicated step in this process is catalyzed by the enzyme anhydro-N-acetylmuramic acid kinase (AnmK). nih.govresearchgate.net AnmK phosphorylates anhMurNAc to produce N-acetylmuramic acid-6-phosphate (MurNAc-6-P). nih.govresearchgate.net This reaction is significant as it also involves the cleavage of the 1,6-anhydro ring. nih.gov

The resulting MurNAc-6-P is then a substrate for the MurQ etherase. asm.orgnih.gov MurQ converts MurNAc-6-P into N-acetylglucosamine-6-phosphate (GlcNAc-6-P) and D-lactate. nih.gov GlcNAc-6-P is a central intermediate in amino-sugar metabolism and can be directly utilized for the synthesis of new peptidoglycan and lipopolysaccharides. asm.org This pathway effectively converts a degradation product back into a precursor for cell wall biosynthesis. nih.govasm.org

The degradation of anhMurNAc is a multi-step enzymatic process that ensures its efficient conversion to usable metabolites. In Gram-negative bacteria like E. coli, the pathway is well-characterized.

The key enzymes and steps in the degradation of anhMurNAc are summarized in the table below:

| Step | Enzyme | Substrate | Product(s) | Bacterial Group |

| 1 | Lytic Transglycosylases | Peptidoglycan | Anhydro-muropeptides | Gram-negative |

| 2 | AmpG Permease | Anhydro-muropeptides | Anhydro-muropeptides (cytoplasmic) | Gram-negative |

| 3 | AmpD (Amidase) | Anhydro-muropeptides | anhMurNAc + peptide fragment | Gram-negative |

| 4 | NagZ (β-N-acetylglucosaminidase) | GlcNAc-anhMurNAc | GlcNAc + anhMurNAc | Gram-negative |

| 5 | AnmK (Kinase) | anhMurNAc | MurNAc-6-phosphate | Gram-negative |

| 6 | MurQ (Etherase) | MurNAc-6-phosphate | GlcNAc-6-phosphate + D-lactate | Gram-negative |

In some bacteria, such as Pseudomonas aeruginosa, which lack a MurQ homolog, an alternative "anabolic" recycling pathway exists. researchgate.net This pathway also involves AnmK to produce MurNAc-6-P. However, subsequent steps differ and lead to the formation of UDP-MurNAc, bypassing several steps of the de novo peptidoglycan synthesis pathway. nih.gov

The degradation and recycling of anhMurNAc represent a highly efficient and integrated system that is crucial for bacterial cell wall homeostasis, resource conservation, and adaptation to environmental stresses.

Immunomodulatory Functions and Host Pathogen Interactions

Aldehydo-muramic Acid as a Pattern Recognition Receptor Ligand

Peptidoglycan fragments containing muramic acid are recognized by a class of PRRs, leading to the activation of downstream signaling pathways and the induction of an immune response. In the fruit fly Drosophila melanogaster, the Toll signaling pathway is a crucial component of the innate immune response to fungal and Gram-positive bacterial infections.

The activation of the Drosophila Toll pathway by Gram-positive bacteria is not mediated by direct interaction of the Toll receptor with peptidoglycan. Instead, it relies on the recognition of specific peptidoglycan structures by circulating pattern recognition proteins. The primary receptor for lysine-type peptidoglycan, commonly found in Gram-positive bacteria, is the Peptidoglycan Recognition Protein-SA (PGRP-SA). nih.govnih.govnih.govsdbonline.org PGRP-SA, in cooperation with another protein, Gram-Negative Binding Protein 1 (GNBP1), recognizes the peptidoglycan structure. nih.govproquest.com This recognition event initiates a serine protease cascade, which ultimately leads to the cleavage of the cytokine-like molecule Spätzle. nih.gov The processed Spätzle then binds to and activates the Toll receptor, triggering the downstream signaling cascade that results in the production of antimicrobial peptides. nih.gov Therefore, while this compound is a fundamental component of the recognized peptidoglycan, its detection is indirect, mediated by the PGRP-SA/GNBP1 complex.

The enzymatic degradation of peptidoglycan by host lysozymes results in the generation of muropeptides with a reducing N-acetylmuramic acid (NAM) terminus. This C-1 reducing end of the muramic acid residue is a critical chemical feature for recognition by the host immune system. The generation of this reducing end is a key step in the processing of bacterial cell walls into immunologically active fragments. While direct evidence for the essential role of the aldehydo group at the C-1 position of muramic acid in binding to PGRP-SA is still being investigated, the processing of peptidoglycan into fragments with exposed reducing ends is a well-established prerequisite for the activation of immune responses in Drosophila.

The state of muropeptide oligomerization can significantly influence the activation of pattern recognition pathways. While monomeric muropeptides can be recognized by some receptors, dimerization is often required for the robust activation of signaling. In the context of the Drosophila Toll pathway, it is proposed that the binding of dimeric muropeptide structures to PGRP-SA may induce a conformational change or clustering of the receptor, which is necessary to initiate the downstream serine protease cascade. This is analogous to the activation of another Drosophila peptidoglycan receptor, PGRP-LC, which is involved in the Imd pathway and is known to be activated by receptor dimerization. nih.gov Monomeric muropeptides may be insufficient to induce this receptor dimerization, rendering them less active or inactive in triggering a full-fledged immune response. This suggests that the spatial arrangement and multivalency of the PAMP are crucial for effective receptor activation.

Impact of Muramic Acid Modifications on Immune Stimulation

Bacteria have evolved various mechanisms to modify their peptidoglycan structure to evade host immune detection. These modifications can significantly impact the ability of PRRs, such as the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, to recognize their cognate ligands.

The nature of the acyl group on the muramic acid moiety can profoundly influence the potency of immune stimulation. While most bacteria possess N-acetylmuramic acid, mycobacteria and related actinomycetes modify this to N-glycolylmuramic acid. This seemingly minor chemical alteration has significant immunological consequences.

Nod2 Activation: Studies have demonstrated that N-glycolyl muramyl dipeptide (MDP) is a substantially more potent activator of the intracellular pattern recognition receptor NOD2 than its N-acetylated counterpart. nih.govpnas.orgpnas.org N-glycolyl MDP leads to a more robust activation of downstream signaling pathways, including NF-κB and MAPK, resulting in enhanced production of proinflammatory cytokines. nih.govpnas.org This heightened responsiveness to N-glycolyl MDP is consistent with the strong adjuvant activity historically associated with the mycobacterial cell wall. nih.govpnas.org

Nod1 Activation: In contrast to NOD2, the primary determinant for NOD1 recognition is the presence of meso-diaminopimelic acid (m-DAP) in the third position of the peptide stem of the muropeptide, a feature characteristic of Gram-negative bacteria. nih.gov While the N-acyl group of muramic acid is crucial for NOD2 activation, the specificity of NOD1 is more dependent on the peptide component of the muropeptide.

| Muropeptide Modification | Receptor | Effect on Activation |

|---|---|---|

| N-glycolylmuramic acid | Nod2 | Significantly more potent activation compared to N-acetylmuramic acid |

| N-acetylmuramic acid | Nod2 | Baseline activation |

| meso-diaminopimelic acid (m-DAP) | Nod1 | Primary determinant for recognition and activation |

Another bacterial strategy to evade immune recognition involves the amidation of the peptide stem of peptidoglycan. This modification can interfere with the binding of muropeptides to their cognate PRRs.

Specifically, the amidation of the D-glutamic acid residue or the meso-diaminopimelic acid (m-DAP) residue in the peptide stem has been shown to significantly impair the activation of NOD1. nih.govresearchgate.net This modification masks the carboxylic acid groups that are critical for the interaction with the NOD1 receptor. researchgate.net Consequently, bacteria that amidate their peptidoglycan can effectively dampen the host's innate immune response, allowing for more successful colonization and pathogenesis. This highlights the intricate molecular interplay between bacterial cell wall chemistry and the host's ability to detect and respond to infection.

| Peptide Stem Modification | Receptor | Effect on Activation |

|---|---|---|

| Amidation of D-glutamic acid | Nod1 | Significantly impaired activation |

| Amidation of meso-diaminopimelic acid (m-DAP) | Nod1 | Significantly impaired activation |

Muramic Acid Derivatives in Vaccine Development and Therapeutic Intervention Research

Muramic acid derivatives, particularly muramyl dipeptide (MDP), represent a significant class of immunomodulators actively researched for their potential in vaccine development and therapeutic interventions. nih.govfrontiersin.org MDP, composed of N-acetylmuramic acid linked to a dipeptide (L-Ala-D-isoGln), is the minimal bioactive component of bacterial cell wall peptidoglycan responsible for its immunoadjuvant properties. nih.govcreative-diagnostics.com This has led to the extensive investigation of synthetic muramyl peptides as adjuvants to enhance the efficacy of vaccines and as standalone immunotherapeutic agents. nih.gov

The primary mechanism of action for MDP and its derivatives involves the recognition by the cytosolic receptor NOD2 (nucleotide-binding oligomerization domain 2), a key component of the innate immune system. nih.govfrontiersin.orginvivogen.com This interaction triggers a signaling cascade that leads to the activation of NF-κB and MAPKs, resulting in the production of pro-inflammatory cytokines and enhanced antigen presentation, thereby augmenting the immune response. invivogen.com

Research has focused on synthesizing various MDP derivatives to optimize their immunostimulatory activity while minimizing undesirable side effects, such as pyrogenicity (fever-inducing properties). nih.govcreative-diagnostics.com These modifications often involve altering the peptide chain or attaching lipophilic moieties to improve their pharmacological properties. frontiersin.orgnih.gov

A substantial body of research has been dedicated to exploring the structure-activity relationships of MDP derivatives to create safer and more potent immunomodulators. These studies have revealed that the L-Ala-D-isoGln dipeptide is crucial for the immunostimulatory effects. researchgate.net

Several key derivatives have emerged from this research and have been evaluated in preclinical and clinical studies:

Murabutide (N-acetyl-muramyl-L-alanyl-D-glutamine-n-butyl ester): This derivative was specifically designed to be non-pyrogenic while retaining its adjuvant activity. nih.gov It has been shown to enhance non-specific resistance to bacterial and viral infections and can act synergistically with cytokines like IFN-α and IL-2 to inhibit tumor growth in animal models. nih.gov

Threonyl-MDP: This analogue has been investigated as an adjuvant in vaccine formulations, including for HIV. creative-diagnostics.comfrontiersin.org

Mifamurtide (L-MTP-PE): This lipophilic derivative, consisting of muramyl tripeptide linked to a phospholipid, is encapsulated in liposomes. researchgate.net It has been used in the treatment of osteosarcoma, where it activates the immune system to target cancer cells. researchgate.net

B30-MDP (6-O-(tetradecylhexadecanoyl)-N-acetylmuramyl-L-alanyl-D-isoglutamine): As a lipophilic analogue, B30-MDP has undergone phase I clinical trials. frontiersin.org Its inclusion as an adjuvant in an influenza vaccine demonstrated a 16-fold increase in antibody production compared to the vaccine alone. frontiersin.org

GMDP (N-acetylglucosaminyl-N-acetylmuramyl-L-alanyl-D-isoglutamine): This derivative exhibits stronger adjuvant properties and lower pyrogenicity compared to MDP. frontiersin.org It stimulates anti-infectious resistance and antitumor immunity. frontiersin.org

The table below summarizes the key characteristics and research findings for these prominent muramic acid derivatives.

| Derivative Name | Key Structural Modification | Primary Immunomodulatory Effect | Notable Research Finding |

| Murabutide | n-butyl ester at D-glutamine | Non-pyrogenic adjuvant activity | Synergizes with IFN-α and IL-2 in tumor inhibition models. nih.gov |

| Threonyl-MDP | Threonine residue in the peptide chain | Adjuvant for viral vaccines | Investigated in HIV vaccine clinical trials. creative-diagnostics.comfrontiersin.org |

| Mifamurtide (L-MTP-PE) | Liposomal formulation of muramyl tripeptide-phosphatidylethanolamine | Activation of immune response against cancer cells | Used in the treatment of osteosarcoma. researchgate.net |

| B30-MDP | Lipophilic acyl chain attached | Enhanced antibody production | Increased antibody titers 16-fold in an influenza vaccine formulation. frontiersin.org |

| GMDP | Addition of N-acetylglucosamine | Strong adjuvant activity with reduced pyrogenicity | Stimulates anti-infectious and antitumor immunity. frontiersin.org |

Advanced Synthetic Methodologies for Aldehydo Muramic Acid and Its Derivatives

Chemoenzymatic Approaches for Specific Muramic Acid Analogues

Chemoenzymatic synthesis offers a powerful and scalable strategy for producing N-acetylmuramic acid (NAM) analogues by leveraging the substrate promiscuity of certain bacterial enzymes. This approach combines chemical synthesis to create modified precursors with enzymatic reactions to build more complex structures, such as uridine (B1682114) diphosphate (B83284) N-acetylmuramic acid (UDP-NAM) derivatives. nih.govnih.gov

A robust chemoenzymatic method has been developed utilizing an expanded library of NAM derivatives to generate a variety of 2-N-functionalized UDP-NAMs. nih.gov This strategy takes advantage of the bacterial cell wall recycling enzymes MurNAc/GlcNAc anomeric kinase (AmgK) and NAM α-1 phosphate (B84403) uridylyl transferase (MurU). nih.govnih.gov These enzymes have been shown to be permissive to modifications at the 2- and 3-positions of the muramic acid sugar donor. nih.govnih.gov

The process begins with the chemical synthesis of NAM precursors, such as 2-amino muramic acid, which can then be functionalized under mild conditions to create a library of NAM compounds. nih.gov These chemically modified NAM analogues then serve as substrates for AmgK and MurU to produce the corresponding UDP-NAM derivatives. nih.gov This chemoenzymatic route provides rapid and scalable access to functionalized NAMs and UDP-NAMs, which can be used for applications like fluorescently labeling peptidoglycan in both Gram-negative and Gram-positive bacteria. nih.govnih.gov

Table 1: Enzymes Utilized in Chemoenzymatic Synthesis of UDP-NAM Analogues

| Enzyme | Function | Substrate Permissibility |

| MurNAc/GlcNAc anomeric kinase (AmgK) | Phosphorylates NAM analogues | Tolerates modifications at the 2- and 3-positions of the sugar donor nih.govnih.gov |

| NAM α-1 phosphate uridylyl transferase (MurU) | Transfers UMP to the NAM-1-phosphate analogue | Tolerates modifications at the 2- and 3-positions of the sugar donor nih.govnih.gov |

Synthetic Routes to 1,6-Anhydro-N-acetylmuramic Acid

1,6-Anhydro-N-acetylmuramic acid (anhydroMurNAc) is a crucial component in bacterial cell wall recycling and plays a role in inducing antibacterial resistance. beilstein-journals.orgd-nb.info Its synthesis has been a subject of significant interest, with a focus on developing efficient and scalable routes.

A highly efficient synthesis of 1,6-anhydro-N-acetylmuramic acid has been developed, proceeding in just five steps from the inexpensive starting material N-acetylglucosamine (GlcNAc). beilstein-journals.orgbeilstein-journals.orgnih.govexlibrisgroup.com This optimized route offers a significant improvement over previous methods that required more steps or expensive starting materials. d-nb.info

The synthesis starts with the preparation of 1,6-anhydro-N-acetylglucosamine (anhydroGlcNAc), which is readily accessible from GlcNAc. beilstein-journals.org The key step involves the selective alkylation of the 3-hydroxyl group of a protected anhydroGlcNAc derivative with a lactate (B86563) moiety. beilstein-journals.org This approach provides a direct and efficient pathway to the anhydroMurNAc core structure.

During the synthesis of 1,6-anhydro-N-acetylmuramic acid, the introduction of the lactyl side chain can create a new stereocenter, leading to the formation of diastereomers. When racemic 2-chloropropionic acid is used for the alkylation step, a mixture of diastereomers is obtained, with the naturally occurring (R)-lactyl configuration being the major product. d-nb.info

Interestingly, this diastereomeric mixture can be separated, typically by high-performance liquid chromatography (HPLC) after a deprotection step, providing access to both the natural 1,6-anhydro-N-acetylmuramic acid and its unnatural C-3' epimer, 1,6-anhydro-N-acetylisomuramic acid. beilstein-journals.orgd-nb.info This diastereomeric control allows for the synthesis of distinct isomers for biological evaluation.

Preparation of Muramic Acid-Containing Peptidoglycan Fragments

The chemical synthesis of defined peptidoglycan fragments is essential for studying their biological activities, including their role in activating the innate immune system. rsc.orgnih.gov These syntheses often involve the assembly of disaccharide and larger oligosaccharide units, followed by the attachment of peptide stems.

The construction of the β-(1→4)-linked N-acetylglucosamine-N-acetylmuramic acid (GlcNAc-MurNAc) disaccharide is a cornerstone of peptidoglycan fragment synthesis. rsc.org An effective strategy involves the stereoselective glycosylation of a MurNAc acceptor with a GlcNAc donor. rsc.orgbrown.edu The use of a 2,2,2-trichloroethoxycarbonyl (Troc) group as a protecting group on the glucosamine (B1671600) donor facilitates the desired β-stereoselectivity through neighboring group participation. rsc.org

Once the key disaccharide unit is synthesized, it can be further elaborated into larger fragments, such as tetrasaccharides and even octasaccharides, by iterative glycosylation steps. rsc.orgnih.gov This modular approach allows for the controlled assembly of the glycan backbone of peptidoglycan.

To create biologically active peptidoglycan fragments, peptide stems are attached to the lactyl moiety of the muramic acid residues. mdpi.comnih.gov The composition of these peptide stems is crucial for recognition by host immune receptors like Nod1 and Nod2. nih.gov

The synthesis can be performed in solution or on a solid phase. nih.govnsf.gov Orthogonally protected muramic acid building blocks are often employed, allowing for the selective deprotection and coupling of amino acids to form the desired peptide sequence. srce.hr For instance, the synthesis of muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine), the minimal adjuvant active structure of bacterial peptidoglycans, has been a major focus. srce.hr By synthesizing various peptidoglycan fragments with different glycan lengths and peptide stems, researchers can systematically investigate the structural requirements for their biological activities. rsc.orgmdpi.com

Rational Design and Synthesis of Enzyme Inhibitors Targeting Muramic Acid Metabolism

The development of effective enzyme inhibitors requires a deep understanding of the target enzyme's structure and catalytic mechanism. Rational drug design, a strategy that leverages this knowledge, has been instrumental in the creation of potent and selective inhibitors. In the context of muramic acid metabolism, this approach focuses on designing molecules that mimic the substrate or transition state of an enzymatic reaction, thereby blocking the active site and inhibiting the enzyme's function. Aldehydo-muramic acid derivatives have emerged as a promising class of inhibitors due to the reactive nature of the aldehyde group, which can form covalent adducts with key amino acid residues in the enzyme's active site.

A notable target for these inhibitors is the O-acetylpeptidoglycan esterase (Ape), an enzyme responsible for the deacetylation of peptidoglycan. This process is crucial for bacterial cell growth and division in Gram-negative bacteria. The loss of Ape activity has been shown to impact bacterial size, shape, and virulence. nih.gov

Researchers have successfully designed and synthesized aldehyde-based inhibitors of Ape from Campylobacter jejuni. nih.gov The design of these inhibitors is predicated on the principle of transition-state mimicry. The aldehyde group is thought to form a reversible covalent bond with the catalytic serine residue in the active site of Ape, forming a tetrahedral intermediate that closely resembles the transition state of the natural substrate. This stable adduct effectively blocks the enzyme's activity.

The synthesis of these inhibitors often involves multi-step chemical processes, starting from commercially available carbohydrate precursors. The introduction of the aldehyde functionality at a specific position on the muramic acid scaffold is a key synthetic challenge. This is often achieved through selective oxidation of a primary alcohol group.

The inhibitory potential of these rationally designed compounds is typically evaluated through in vitro enzymatic assays. These assays measure the concentration of the inhibitor required to reduce the enzyme's activity by half (IC50) or the inhibitor's binding affinity (Ki).

One of the most potent aldehyde-based inhibitors of Ape was found to be a competitive inhibitor with a Ki value of 13 μM. nih.gov This demonstrates the effectiveness of rational design in generating compounds with significant biological activity. The competitive nature of the inhibition suggests that the inhibitor directly competes with the natural substrate for binding to the active site.

To further validate the mechanism of action, studies have shown that reducing the aldehyde group of the inhibitor to an alcohol leads to a significant loss of inhibitory activity. nih.gov This finding strongly supports the hypothesis that the aldehyde functionality is crucial for the compound's inhibitory effect.

Below is a data table summarizing the inhibitory activity of a rationally designed this compound derivative against O-acetylpeptidoglycan esterase (Ape).

| Compound | Target Enzyme | Inhibition Constant (Ki) | Mechanism of Inhibition |

| This compound derivative | O-acetylpeptidoglycan esterase (Ape) | 13 μM | Competitive |

The successful development of these aldehyde-based inhibitors highlights the potential of targeting muramic acid metabolism for the discovery of novel antibacterial agents. Future research in this area will likely focus on optimizing the structure of these inhibitors to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing new drugs to combat bacterial infections.

Analytical Chemistry and Characterization Methodologies for Aldehydo Muramic Acid in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of muramic acid and related peptidoglycan fragments. These methods excel at separating complex mixtures, allowing for the precise quantification of target analytes.

High-Performance Liquid Chromatography (HPLC) for Peptidoglycan Fragment Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of peptidoglycan fragments, also known as muropeptides. tamu.edu This method is essential for studying the composition and structure of the bacterial cell wall. nih.gov In a typical workflow, peptidoglycan is first isolated and digested with enzymes like lysozyme (B549824) or mutanolysin to generate a mixture of soluble fragments. researchgate.net These fragments are then separated and quantified.

Reversed-phase HPLC using a C18 column is a common and effective approach for separating these complex mixtures. nih.gov The separation is typically achieved using a gradient elution system. For instance, a gradient of methanol (B129727) or acetonitrile (B52724) in a sodium phosphate (B84403) or trifluoroacetic acid (TFA) buffer is frequently used to resolve different muropeptide species based on their hydrophobicity. nih.govresearchgate.net Detection is often performed by monitoring UV absorbance at around 207 nm. researchgate.net This detailed separation allows researchers to compare peptidoglycan profiles between different bacterial strains or under various growth conditions, providing insights into cell wall remodeling and the effects of antibiotics. nih.govresearchgate.net

Table 1: Typical HPLC Parameters for Peptidoglycan Fragment Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., ODS-Hypersil) researchgate.net |

| Mobile Phase A | HPLC-grade water with 0.05% Trifluoroacetic Acid (TFA) nih.gov |

| Mobile Phase B | Acetonitrile (e.g., 25%) with 0.05% TFA nih.gov |

| Gradient | A time-programmed linear gradient of Mobile Phase B nih.govresearchgate.net |

| Flow Rate | Typically 0.5 to 1.0 mL/min nih.govresearchgate.net |

| Detection | UV absorbance at ~207 nm researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Microbial Residue Determination

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for detecting and quantifying muramic acid as a chemical marker for bacteria in complex samples. nih.govnih.gov Muramic acid is a unique component of bacterial cell walls (peptidoglycan) and is absent in other microorganisms, making it an excellent biomarker for bacterial presence and biomass. nih.govnih.govnih.gov The analysis by GC-MS provides high sensitivity and specificity, allowing for the detection of trace amounts of bacterial residues in environmental, clinical, and industrial matrices. nih.govnih.gov

The general procedure involves the acid hydrolysis of a sample to release muramic acid from the peptidoglycan polymer. nih.gov Because muramic acid itself is not volatile enough for GC analysis, a chemical derivatization step is required to convert it into a more volatile and thermally stable compound. nih.govsigmaaldrich.com

Aldononitrile Acetate (B1210297) Derivatization for GC-MS

A widely used and effective method for preparing muramic acid for GC-MS analysis is its conversion to an aldononitrile acetate derivative. nih.govnih.gov This derivatization technique offers a good balance of precision, sensitivity, simplicity, and creates derivatives with good chromatographic separation and stability. nih.govnih.govresearchgate.net The process involves two main reactions: first, a reaction with hydroxylamine (B1172632) hydrochloride to form an oxime, followed by acetylation with acetic anhydride (B1165640). nih.gov This procedure converts the sugar acid into a volatile derivative suitable for GC analysis. nih.govresearchgate.net

The protocol generally consists of four main steps:

Acid Digestion: The sample is hydrolyzed with strong acid (e.g., 6 M HCl) to break down the peptidoglycan and release free muramic acid. nih.govresearchgate.net

Sample Purification: The hydrolysate is purified to remove interfering substances.

Derivatization: The purified sample is reacted with hydroxylamine hydrochloride and then acetic anhydride to form the aldononitrile acetate derivative. nih.gov

GC-MS Determination: The derivatized sample is injected into the GC-MS system for separation and quantification. nih.govnih.gov

Application in Environmental Microbial Biomass Assessment

The quantification of muramic acid is a valuable method for assessing microbial biomass, particularly bacterial biomass, in environmental samples like soil and marine sediments. nih.govnih.gov Since muramic acid is specific to prokaryotes (bacteria and blue-green algae), its concentration in an environmental sample can be used to estimate the amount of bacterial necromass or living microbial mass. nih.govholisoils.eu

This biomarker approach is advantageous because it does not rely on culturing microorganisms, a process known to introduce significant bias as only a small fraction of environmental microbes can be grown in the lab. nih.govnih.gov Using the aldononitrile acetate derivatization followed by GC-MS, researchers have successfully measured muramic acid levels in diverse environments. For instance, studies have reported muramic acid concentrations ranging from 1.5 to 700 µg/g in samples from estuarine detritus, muds, and Black Sea sediments. nih.gov This method provides a reliable and relatively rapid way to quantify bacterial residues, contributing to a broader understanding of microbial ecology and biogeochemical cycles. nih.govnih.gov

Advanced Spectroscopic and Resolution Methods

While chromatography is excellent for separation and quantification, spectroscopic methods are indispensable for the detailed structural elucidation of molecules like aldehydo-muramic acid and its intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR for aldehydic intermediates)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise molecular structure of chemical compounds in solution. For aldehydic intermediates such as this compound, ¹H NMR is particularly useful for studying its structure and the potential equilibrium between different forms. researchgate.net

Aldehydes can exist in equilibrium with their hydrate (B1144303) (gem-diol) forms, especially in aqueous solutions. researchgate.netconicet.gov.ar ¹H NMR spectroscopy can distinguish between these forms. The aldehydic proton typically appears as a distinct singlet in the downfield region of the spectrum (around 9-10 ppm). In contrast, the proton attached to the carbon of the gem-diol form would appear at a different, more upfield chemical shift. researchgate.net

By analyzing the ¹H NMR spectrum of a sample in solution (e.g., in D₂O), researchers can observe the signals corresponding to the aldehyde and any other forms present, such as the hydrate or cyclic hemiacetal. The integration of these signals allows for the quantification of the relative abundance of each species in the equilibrium. conicet.gov.ar This type of structural analysis is critical for understanding the chemical properties and reactivity of aldehydic intermediates in biological and chemical systems. researchgate.net

Table 2: List of Compounds

| Compound Name |

|---|

| Acetaldehyde |

| Acetic anhydride |

| Acetonitrile |

| This compound |

| Glucosamine (B1671600) |

| Hydroxylamine hydrochloride |

| Methanol |

| Muramic acid |

| N-acetylglucosamine |

| N-acetylmuramic acid |

| Sodium phosphate |

| Trifluoroacetic acid |

Biochemical Assays for Muramic Acid Detection

Biochemical assays provide a functional method for detecting and quantifying muramic acid by targeting its unique chemical components. Muramic acid is the 3-O-lactyl ether of glucosamine. Upon hydrolysis, it releases lactate (B86563), which can be quantified using a highly specific and sensitive enzymatic assay involving lactate dehydrogenase (LDH). researchgate.net

The LDH assay is a coupled enzymatic reaction. nih.gov LDH is an oxidoreductase that catalyzes the reversible conversion of lactate to pyruvate. researchgate.netgoogle.com In the direction used for quantification, the reaction involves the oxidation of lactate to pyruvate, which is coupled with the reduction of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH. researchgate.netstackexchange.com

The reaction is as follows: L-Lactate + NAD⁺ ⇌ Pyruvate + NADH + H⁺

The amount of NADH produced is directly proportional to the amount of lactate present in the sample. NADH has a distinct absorbance maximum at 340 nm, while NAD⁺ does not absorb at this wavelength. Therefore, the activity of LDH, and consequently the concentration of the initial lactate, can be measured by monitoring the increase in absorbance at 340 nm using a spectrophotometer. researchgate.net

For the analysis of this compound, the sample must first be hydrolyzed (e.g., with acid) to break the ether linkage and release the lactate moiety. The resulting solution is then neutralized, and the LDH assay is performed. By comparing the absorbance change to a standard curve prepared with known concentrations of lactate, the amount of muramic acid in the original sample can be accurately determined. google.comijsr.net

Periodate (B1199274) oxidation, also known as the Malaprade reaction, is a classic chemical method used for the structural elucidation of carbohydrates and their derivatives. This reaction selectively cleaves the carbon-carbon bond between two adjacent hydroxyl groups (vicinal diols), oxidizing them to aldehydes. aalto.fi This technique can be adapted to estimate the position of a phosphate group on the sugar ring of a phosphorylated derivative of this compound.

The principle relies on the fact that a hydroxyl group must be free to participate in the formation of a cyclic periodate ester intermediate, which is necessary for cleavage to occur. acs.org If one of the hydroxyl groups in a vicinal diol pair is substituted with a phosphate group, that C-O-P bond is stable to periodate, and the C-C bond adjacent to it will not be cleaved.

The methodology involves:

Reaction: Treating the phosphorylated muramic acid derivative with a known excess of sodium periodate (NaIO₄) or periodic acid (HIO₄).

Analysis: After the reaction is complete, the consumption of periodate and the formation of products such as formic acid and formaldehyde (B43269) are quantified.

Interpretation:

Periodate Consumption: The number of moles of periodate consumed per mole of the compound reveals the number of C-C bonds cleaved.

Formic Acid Production: The cleavage of a C-C bond between three adjacent hydroxyl groups (-CH(OH)-CH(OH)-CH(OH)-) results in the central carbon being released as formic acid.

Formaldehyde Production: A primary alcohol adjacent to a secondary alcohol (-CH(OH)-CH₂OH) will yield formaldehyde upon cleavage.

By comparing the experimental results of periodate consumption and product formation with the theoretical outcomes for different possible locations of the phosphate group, its position can be deduced. For example, if a phosphate group is at the C6 position, the C5-C6 bond will not be cleaved, and no formaldehyde will be produced. If it is at C4, the C3-C4 bond will remain intact. This method provides valuable structural information that is complementary to spectroscopic techniques.

Emerging Research Themes and Future Directions

Novel Antimicrobial Target Identification based on Muramic Acid Pathways

The biosynthetic pathway of peptidoglycan, a critical component of the bacterial cell wall, presents a rich source of targets for novel antimicrobial agents. Aldehydo-muramic acid is a key precursor in this pathway, making the enzymes involved in its synthesis and incorporation into peptidoglycan attractive targets for drug development.

One of the most extensively studied enzymes in this pathway is UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes the first committed step in peptidoglycan biosynthesis. This enzyme is responsible for the conversion of UDP-N-acetylglucosamine to UDP-N-acetylmuramic acid. nih.gov The inhibition of MurA disrupts the supply of essential building blocks for cell wall synthesis, ultimately leading to bacterial cell death. Fosfomycin is a well-known antibiotic that targets the MurA enzyme. nih.gov Researchers are actively engaged in discovering new inhibitors of MurA through integrated computational and experimental approaches. nih.gov Virtual screening of large compound libraries has identified several potential inhibitors with strong binding affinities to the MurA protein. nih.gov

Another critical enzyme, D-amino acid dehydrogenase, is responsible for synthesizing D-amino acids, which are essential precursors for the pentapeptide chain of peptidoglycan. mdpi.com The disruption of this enzyme's function can also lead to the inhibition of bacterial growth. The enzymes involved in the cytoplasmic steps of peptidoglycan biosynthesis, collectively known as the Mur enzymes, represent a family of promising targets for the development of novel inhibitors. dntb.gov.ua

The following table summarizes key enzymes in the muramic acid pathway that are being explored as antimicrobial targets:

| Enzyme | Function in Peptidoglycan Biosynthesis | Known Inhibitors/Research Focus |

| MurA | Catalyzes the first committed step in peptidoglycan synthesis. | Fosfomycin, ongoing virtual screening for new inhibitors. nih.gov |

| D-amino acid dehydrogenase | Synthesizes D-amino acid precursors for the pentapeptide chain. | A target for novel antimicrobial development. mdpi.com |

| MurD Ligase | Involved in the addition of D-glutamic acid to the peptide stem. | Subject of docking and free energy calculation studies for inhibitor design. dntb.gov.ua |

Elucidation of 3D Peptidoglycan Structure and Muramic Acid Orientation

Advanced analytical techniques, such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, have provided unprecedented insights into the intricate structure of peptidoglycan. Solid-state NMR studies on Staphylococcus aureus have revealed that the peptidoglycan chains are surprisingly ordered and densely packed, adopting a 4-fold screw helical symmetry. nih.gov These studies have also shown that the peptide stems of cross-linked peptidoglycan have parallel orientations. nih.gov

X-ray crystallography has been instrumental in determining the crystal structures of peptidoglycan recognition proteins (PGRPs) in complex with muramyl peptides. nih.govnih.gov These studies have elucidated the specific interactions between the muramic acid moiety and the binding groove of PGRPs, revealing how the host immune system recognizes bacterial cell wall fragments. nih.gov The crystal structure of human PGRP-Iα in complex with a muramyl pentapeptide has shown that both the glycan and peptide portions of peptidoglycan are essential for binding. pnas.org

These structural studies provide a detailed atomic-level view of how muramic acid is oriented within the peptidoglycan mesh and how it is recognized by host proteins, paving the way for the design of molecules that can modulate these interactions.

Engineering Bacterial Cell Walls via Muramic Acid Modifications

The ability to chemically modify the bacterial cell wall offers exciting possibilities for engineering bacteria with novel properties and for developing new therapeutic and diagnostic strategies. Metabolic oligosaccharide engineering (MOE) has emerged as a powerful tool to incorporate synthetic analogues of muramic acid into the peptidoglycan of living bacteria. researchgate.net

This approach leverages the cell's own metabolic pathways to process and incorporate modified monosaccharides, allowing for the selective labeling and manipulation of the bacterial cell wall. researchgate.net Researchers have successfully synthesized modifiable N-acetylmuramic acid (NAM) derivatives and installed these building blocks into the backbone of both Gram-positive and Gram-negative bacteria. researchgate.net This has been achieved by utilizing the metabolic cell wall recycling and biosynthetic machineries. researchgate.net

By introducing bioorthogonal functional groups, such as azides or alkynes, onto the muramic acid scaffold, scientists can subsequently attach a variety of molecules, including fluorophores and therapeutic agents, to the bacterial surface using click chemistry. nih.govacs.org This strategy has been used for the fluorescent labeling of peptidoglycan in whole cells. nih.gov

Furthermore, modifications to the muramic acid backbone can influence the bacterium's susceptibility to host defense mechanisms. For instance, some pathogenic bacteria modify their peptidoglycan to resist degradation by lysozyme (B549824), a key component of the innate immune system. nih.gov Understanding and harnessing these modification mechanisms could lead to the development of novel strategies to overcome bacterial resistance.

Development of Muramic Acid-Derived Probes for Biological Imaging

The development of molecular probes derived from muramic acid has revolutionized our ability to visualize and study bacterial cell wall dynamics in real-time. These probes are invaluable tools for investigating peptidoglycan biosynthesis, remodeling, and interactions with host cells and antibiotics.

Fluorescently labeled muramic acid derivatives have been synthesized and metabolically incorporated into the peptidoglycan of living bacteria. nih.gov These probes allow for the direct visualization of cell wall synthesis and turnover using advanced microscopy techniques. For example, bioorthogonally tagged NAM carbohydrate units have been used as precursors for peptidoglycan biosynthesis, enabling subsequent modification with fluorophores via Copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

In addition to fluorescence microscopy, Positron Emission Tomography (PET) has emerged as a powerful non-invasive imaging technique for detecting and monitoring bacterial infections. Researchers have developed PET radiotracers derived from N-acetylmuramic acid (NAM) labeled with the radioisotope fluorine-18. nih.govnih.gov These radiotracers target bacteria-specific metabolic pathways, allowing for the sensitive and specific imaging of infections. nih.gov The development of these probes holds great promise for improving the diagnosis and management of bacterial infections in clinical settings. nih.gov

The following table highlights some of the key developments in muramic acid-derived probes for biological imaging:

| Probe Type | Label | Application | Key Findings |

| Fluorescent Probe | Azide/Alkyne | Visualization of peptidoglycan synthesis | Enables real-time imaging of cell wall dynamics in living bacteria. nih.gov |

| PET Radiotracer | Fluorine-18 | Non-invasive imaging of bacterial infections | Shows robust accumulation in human pathogens in vitro and in vivo. nih.govnih.gov |

| Bioorthogonal Probe | Tetrazine | Rapid and efficient labeling of peptidoglycan | Allows for real-time tracking of bacterial cell growth and remodeling. acs.org |

Computational Modeling of Muramic Acid-Enzyme Interactions and Metabolic Fluxes

Computational modeling has become an indispensable tool in modern biological research, providing valuable insights into complex biological processes at the molecular level. In the context of this compound, computational approaches are being used to study the interactions between muramic acid derivatives and the enzymes involved in peptidoglycan biosynthesis, as well as to model the metabolic fluxes through this essential pathway.

Molecular docking studies are employed to predict the binding modes and affinities of potential inhibitors to key enzymes in the muramic acid pathway, such as MurA and MurD. nih.govdntb.gov.ua These in silico methods allow for the rapid screening of large compound libraries to identify promising drug candidates, thereby accelerating the drug discovery process. nih.gov By understanding the detailed interactions between a ligand and its protein target, researchers can rationally design more potent and specific inhibitors. mdpi.com

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. creative-proteomics.comcreative-proteomics.com By using isotope-labeled substrates, MFA can track the flow of metabolites through the peptidoglycan biosynthesis pathway, providing a quantitative understanding of how cells allocate resources to build their cell wall. creative-proteomics.com This information is crucial for identifying metabolic bottlenecks and for developing strategies to manipulate the pathway for various biotechnological applications. While specific MFA studies on "this compound" are not extensively reported, the principles of MFA are broadly applicable to the entire peptidoglycan biosynthesis pathway.

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for detecting aldehydo-muramic acid in biological samples?

- Methodological Answer : Detection typically involves hydrolysis of samples with hydrochloric acid to release this compound, followed by purification and derivatization with fluorescamine. Thin-layer chromatography (TLC) and fluorimetric identification (e.g., via formaldehyde release after periodate oxidation or D-lactate detection using D-lactate dehydrogenase) are widely used . Ensure sample purity by pre-treating tissues with trichloroacetic acid to remove interfering macromolecules.

Q. How can researchers validate the synthesis protocols for this compound derivatives?

- Methodological Answer : Validate synthesis steps using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity. Compare retention factors (Rf) in TLC with authentic standards, and cross-validate with enzymatic assays (e.g., β-elimination reactions to release D-lactate) . Document reagent sources, purity, and reaction conditions rigorously to ensure reproducibility .

Q. What is the biological significance of this compound in mammalian systems?

- Methodological Answer : Investigate its role as a bacterial peptidoglycan component by tracking its presence in tissues via isotopic labeling or immunofluorescence. Use knockout models (e.g., germ-free rodents) to distinguish endogenous vs. microbiome-derived sources. Correlate concentrations with inflammatory markers in disease models .

Advanced Research Questions

Q. How can contradictory data on this compound’s cellular localization be resolved?

- Methodological Answer : Address discrepancies by standardizing extraction protocols (e.g., avoiding acid hydrolysis artifacts) and employing orthogonal detection methods (e.g., LC-MS/MS vs. fluorimetry). Perform meta-analyses of published datasets, prioritizing studies with transparent methodologies and controlled confounding variables (e.g., microbial contamination) .

Q. What experimental designs are optimal for studying structure-function relationships of this compound derivatives?

- Methodological Answer : Use site-directed mutagenesis or chemical modification to alter functional groups (e.g., aldehyde moiety). Pair these with biophysical assays (e.g., surface plasmon resonance) to assess binding affinity to host receptors. Validate findings in cell-based assays measuring cytokine production or phagocytosis .

Q. How can researchers account for variability in this compound quantification across studies?

- Methodological Answer : Implement internal standards (e.g., isotopically labeled analogs) during sample preparation to normalize recovery rates. Perform inter-laboratory comparisons using shared reference materials. Use mixed-effects statistical models to distinguish technical vs. biological variability .

Q. What strategies are effective for integrating this compound research with broader biochemical pathways?

- Methodological Answer : Combine metabolomics (e.g., tracking muramyl peptide flux) with transcriptomic profiling of host genes (e.g., NOD2 receptors). Use computational modeling (e.g., flux balance analysis) to predict interactions and validate with targeted gene silencing .

Methodological Frameworks for Rigorous Research

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies. Use PICO (Population, Intervention, Comparison, Outcome) frameworks to isolate variables contributing to discrepancies .

- Experimental Reproducibility : Adhere to MIAME (Minimum Information About a Microarray Experiment) or analogous standards for chemical analyses. Publish raw datasets and detailed protocols in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.